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Propidium bromide - 72460-87-8

Propidium bromide

Catalog Number: EVT-15320976
CAS Number: 72460-87-8
Molecular Formula: C27H34Br2N4
Molecular Weight: 574.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of propidium bromide involves several key steps:

  1. Starting Materials: The synthesis typically starts with 3,8-diamino-phenanthridine.
  2. Bromination Reaction: The reaction with bromine leads to the formation of propidium bromide. This step often requires careful control of conditions to ensure complete conversion without side reactions.
  3. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to remove unreacted materials and by-products.

Technical Details
The molecular formula for propidium bromide is C27H34I2N4C_{27}H_{34}I_{2}N_{4}, with a molecular weight of approximately 668.41 g/mol. Its structure features a phenanthridine core with two iodine atoms, which contribute to its fluorescent properties.

Molecular Structure Analysis

Structure
Propidium bromide consists of a phenanthridine backbone with two positively charged ammonium groups at the 3 and 8 positions. The compound's structure allows it to intercalate between DNA base pairs effectively.

Data

  • Molecular Formula: C27H34I2N4C_{27}H_{34}I_{2}N_{4}
  • Molecular Weight: 668.41 g/mol
  • CAS Number: 25535-16-4
  • Melting Point: Approximately 220-225 °C (decomposes)
Chemical Reactions Analysis
  1. Intercalation Reaction: When introduced to a solution containing DNA, propidium bromide inserts itself between the base pairs, allowing for fluorescence upon excitation.
  2. Fluorescence Emission: Upon excitation at around 535 nm, it emits light at approximately 615 nm, which can be detected using appropriate filters in fluorescence microscopy or flow cytometry.
Mechanism of Action

Process
The mechanism by which propidium bromide operates involves several steps:

  1. Cell Membrane Permeability: Viable cells exclude propidium bromide due to intact membranes, while dead or damaged cells allow entry.
  2. Binding to Nucleic Acids: Once inside the cell, propidium bromide binds to DNA by intercalating between the bases.
  3. Fluorescence Generation: Upon excitation by specific wavelengths of light (typically around 488 nm), the bound propidium bromide emits red fluorescence, indicating the presence of DNA.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark red solid or orange/red solution
  • Density: Approximately 1.5072 g/cm³
  • Solubility: Poorly soluble in water but soluble in dimethyl sulfoxide

Chemical Properties

  • Stability: Stable under recommended storage conditions (protected from light at -20 °C)
  • Toxicity and Safety Considerations: Propidium bromide is classified as toxic and mutagenic; thus, it must be handled with care.
Applications

Propidium bromide has several significant applications in scientific research:

  1. Cell Viability Assessment: It is widely used in flow cytometry to assess cell viability by distinguishing live from dead cells.
  2. DNA Staining in Microscopy: It serves as a counterstain in multicolor fluorescence microscopy techniques.
  3. Cell Cycle Analysis: Researchers utilize propidium bromide for analyzing cell cycle phases based on DNA content.
  4. Apoptosis Studies: It helps in evaluating apoptosis by staining nuclei of dying cells.
Mechanisms of Action in Chromatin and DNA Interactions

Intercalative Binding Dynamics to Chromosomal DNA

Propidium iodide (PI) is a cationic phenanthridinium dye characterized by a planar aromatic ring system that enables its primary mode of DNA interaction: classic intercalative binding. This structural feature allows PI to insert itself perpendicularly between adjacent base pairs in double-stranded DNA, causing significant helical distortion through unwinding and elongation of the DNA duplex. PI exhibits a binding preference for AT-rich regions due to the lower energy requirements for intercalation compared to GC-rich sequences. Upon intercalation, PI experiences a dramatic fluorescence enhancement (up to 20-30 fold) due to the hydrophobic environment within the DNA helix that restricts molecular rotation and reduces collisional quenching with solvent molecules. This property forms the basis of its widespread use as a nucleic acid staining reagent in fluorescence microscopy and flow cytometry applications [7].

Biophysical quantification reveals that PI binding to chromosomal DNA occurs with high affinity, characterized by binding constants (Kb) in the range of 105 to 106 M-1 depending on sequence context and ionic conditions. The binding follows a non-cooperative model with an average binding site size of 3-4 base pairs per bound PI molecule. Unlike minor groove binders, PI intercalation induces significant local structural perturbations including base pair unstacking, helical unwinding by approximately 26°, and extension of the DNA helix by approximately 3.3 Å per intercalation site. These structural alterations have profound implications for DNA-protein interactions and chromatin architecture [2] [4] [7].

Table 1: Biophysical Parameters of PI-DNA Interactions

ParameterValueMeasurement Technique
Binding Constant (Kb)2.4 × 105 M-1Isothermal Titration Calorimetry
Binding Site Size (n)3.8 bpFluorescence Titration
Helical Extension3.3 Å per bound PIHydrodynamic Measurements
Helical Unwinding Angle26°Gel Electrophoresis
Fluorescence Enhancement20-30 foldSpectrofluorometry

Disruption of Chromatosome Integrity and DNA Release Mechanisms

Beyond simple DNA intercalation, PI exerts significant disruptive effects on nucleoprotein complexes. Chromatosomes—the fundamental repeating units of chromatin consisting of a nucleosome core particle plus linker histone H1—undergo structural destabilization when exposed to PI. Biophysical studies demonstrate that at critical concentrations (typically 1 PI per 3-5 base pairs), PI triggers the stepwise dissociation of histone components from DNA. This process initiates with the release of the more loosely bound H2A-H2B dimers, followed by the displacement of H1 and eventually the (H3-H4)2 tetramer under saturating conditions. The dissociation mechanism is time-dependent and reversible, with restoration of nucleosome structure upon PI removal, indicating that the process follows thermodynamic principles rather than representing irreversible denaturation [2] [3].

The DNA release from chromatosomes follows a cooperative binding model where initial PI binding weakens histone-DNA contacts, facilitating further PI intercalation in a positive feedback loop. This ultimately leads to complete dissociation when a threshold of approximately one PI per nucleosome core particle is reached. Chromatosome disruption assays reveal that PI exposure reduces nucleosome stability by approximately 40-60% compared to untreated controls, as measured by resistance to salt-induced dissociation. This destabilization effect has significant implications for chromatin accessibility in experimental and potentially biological contexts, as it effectively opens chromatin structure through protein displacement [2] [3].

Table 2: Chromatosome Disruption Parameters by PI

Disruption StageHistones ReleasedCritical PI ThresholdStructural Consequence
InitialH2A-H2B dimer0.3-0.5 per bpLoss of nucleosome stability
IntermediateLinker histone H10.6-0.8 per bpChromatin fiber unfolding
Complete(H3-H4)2 tetramer>1.0 per bpFree DNA release

Competitive Binding with Histone Proteins in Nucleosome Core Particles

A less recognized but functionally significant aspect of PI's action is its direct interaction with core histones independent of DNA. Isothermal titration calorimetry (ITC) studies demonstrate that PI binds to isolated histone octamers with substantial affinity (Kd ≈ 10-6 M), establishing it as a dual-binding chromatin ligand that interacts with both DNA and protein components. This binding occurs primarily through electrostatic interactions with the highly basic histone tails and hydrophobic interactions within the histone fold domains. The binding stoichiometry suggests approximately 2-4 PI molecules per histone octamer, with preferential interaction sites located near post-translational modification hotspots such as the N-terminal tails of H3 and H4 [2] [4].

This histone binding capability creates a competitive binding equilibrium in nucleosome core particles, where PI partitions between DNA intercalation sites and histone interaction sites. Fluorescence resonance energy transfer (FRET) experiments reveal that PI binding to histones induces conformational changes in the histone octamer structure, potentially weakening histone-DNA contacts and facilitating the displacement described in Section 1.2. Specifically, PI binding alters the tertiary structure of histone proteins, reducing their DNA-binding affinity by approximately 30-40% as measured by electrophoretic mobility shift assays. This dual binding mode represents a unique mechanism of chromatin modulation distinct from classic intercalators that interact exclusively with DNA [2] [4].

Table 3: Comparative Binding Affinities of PI to Chromatin Components

Chromatin ComponentBinding Constant (Kb)StoichiometryPrimary Interaction Mode
Double-stranded DNA2.4 × 105 M-11:4 bpIntercalation
Histone Octamer1.8 × 106 M-13:1 octamerElectrostatic/Hydrophobic
Chromatosome5.7 × 105 M-11:1 nucleosomeCombined

Induction of Chromatin Compaction via Histone-DNA Cross-Talk

Paradoxically, despite its DNA-intercalating properties that typically promote chromatin unfolding, PI induces chromatin condensation at physiological ionic strengths. Dynamic light scattering (DLS) analyses demonstrate that long chromatin fibers undergo a size reduction of approximately 30-40% upon PI binding, with compaction initiated at PI concentrations as low as 5 μM. This compaction results from complex histone-DNA cross-talk where PI binding to histones enhances their DNA-crosslinking capability while simultaneously neutralizing DNA charge repulsion through its cationic nature. The net effect is an increase in chromatin fiber density and reduced solvent accessibility, as confirmed by nuclease protection assays showing decreased digestion kinetics in PI-compacted chromatin [2].

The compaction mechanism involves PI-induced alterations in histone post-translational modifications. Specifically, PI exposure reduces acetylation of histone H3 at lysine 9 (H3K9ac) and histone H4 at lysines 5 and 8 (H4K5ac, H4K8ac) by approximately 40-60% in cellular systems. This suppression of histone acetylation creates a more transcriptionally repressive chromatin state through enhanced charge-mediated interactions between histones and DNA. The compaction effect exhibits structural specificity, with the extended side chain of PI (compared to ethidium bromide) enhancing its chromatin-condensing properties. This differential effect highlights how subtle structural variations in intercalators can produce distinct chromatin outcomes, with PI's doubly charged quaternary amine group playing a crucial role in its compaction capability [2] [4].

Table 4: Chromatin Compaction Parameters Induced by PI

ParameterChangeMeasurement Technique
Chromatin Hydrodynamic Size-35%Dynamic Light Scattering
Nuclease Sensitivity-50%Micrococcal Nuclease Assay
H3K9 Acetylation-45%Western Blot/Immunofluorescence
H4K5/K8 Acetylation-60%Western Blot/Immunofluorescence
Transcriptional Activity-40%RT-qPCR Analysis

Properties

CAS Number

72460-87-8

Product Name

Propidium bromide

IUPAC Name

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dibromide

Molecular Formula

C27H34Br2N4

Molecular Weight

574.4 g/mol

InChI

InChI=1S/C27H33N4.2BrH/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

ZLSOONVQLWLPMF-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-].[Br-]

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